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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the experimental use of

CCX140, a CCR2 antagonist, in the context of diabetic nephropathy using the db/db mouse

model. The provided data and protocols are based on published research to guide the design

and execution of similar studies.

Introduction
Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading

cause of end-stage renal disease. The C-C chemokine receptor 2 (CCR2) and its ligand, CCL2

(also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the

recruitment of inflammatory monocytes and macrophages to the kidney, contributing to the

pathogenesis of diabetic nephropathy.[1][2][3][4] CCX140 is a potent and selective antagonist

of CCR2 that has been investigated for its therapeutic potential in this disease.[1][2][3][4]

Studies in diabetic mouse models, particularly the db/db mouse which has a mutation in the

leptin receptor gene, have been instrumental in evaluating the efficacy of CCX140.[1][2] It is

important to note that CCX140 has a low affinity for the mouse CCR2 receptor. Therefore,

research has utilized transgenic mice expressing human CCR2 (hCCR2 knock-in) to properly

assess the drug's effect.[1][2][3]
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This document details the in vivo effects of CCX140-B, a specific formulation of CCX140, on

key parameters of glycemic control and renal function in hCCR2 KI db/db mice.

Signaling Pathway of CCX140 Action
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Caption: Mechanism of action of CCX140 in blocking the CCL2-CCR2 signaling pathway.

Quantitative Data Summary
The following tables summarize the key quantitative findings from the study of CCX140-B

treatment in diabetic hCCR2 knock-in mice.

Table 1: Effect of CCX140-B on Renal Function in hCCR2
KI db/db Mice
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Parameter Treatment Group Duration Result

Urinary Albumin

Excretion Rate

(UAER)

Vehicle 6 weeks
No significant change

or sporadic increases

CCX140-B (100

mg/kg)
6 weeks

Reduced over the

entire treatment

period

Urinary Albumin-to-

Creatinine Ratio

(ACR)

Vehicle 6 weeks
No significant change

or sporadic increases

CCX140-B (100

mg/kg)
6 weeks

Reduced over the

entire treatment

period

Glomerular

Hypertrophy

CCX140-B (100

mg/kg)
6 weeks

Substantially

decreased

Podocyte Density
CCX140-B (100

mg/kg)
6 weeks Increased

Data extracted from a 6-week treatment study in 8-week-old hCCR2 KI db/db mice.[1]

Table 2: Effect of CCX140-B on Glycemic Control and
Inflammation in Diet-Induced Obese (DIO) hCCR2 KI
Mice
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Parameter Treatment Group Duration Result

Fasting Plasma

Glucose
Vehicle 14 days -

CCX140-B (100

mg/kg)
14 days Significantly reduced

Fasting Plasma

Insulin
Vehicle 14 days -

CCX140-B (100

mg/kg)
14 days Significantly reduced

HOMA-IR Index Vehicle 14 days -

CCX140-B (100

mg/kg)
14 days

Significantly improved

(reduced)

Adipose Tissue

Inflammatory

Macrophages

Vehicle 14 days -

CCX140-B (100

mg/kg)
14 days Reduced numbers

Body Weight
CCX140-B (100

mg/kg)
14 days No effect

Plasma CCL2 Levels
CCX140-B (100

mg/kg)
14 days No effect

Data extracted from a 14-day treatment study in DIO hCCR2 KI mice.[1]

Experimental Protocols
The following are detailed protocols based on the methodologies described in the reference

literature.

Animal Model
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Mouse Strain: Transgenic human CCR2 knock-in (hCCR2 KI) mice backcrossed onto the

db/db background (leptin receptor-deficient).[1]

Age: Treatment is typically initiated in 8-week-old mice.[1]

Housing: Mice should be housed in a specific pathogen-free facility with controlled

temperature and a 12-hour light/dark cycle. Standard chow and water should be provided ad

libitum.

Acclimatization: Allow for at least one week of acclimatization to the facility before the start of

any experimental procedures.

CCX140-B Administration
Formulation: CCX140-B is prepared for oral administration. The vehicle used in the reference

study is not specified, but a common vehicle for oral gavage is 0.5% methylcellulose in

water.

Dosage: 100 mg/kg body weight.[1]

Route of Administration: Oral gavage.

Frequency: Once daily.

Duration: 6 weeks for renal function studies in db/db mice.[1]

Control Group: A vehicle control group should be run in parallel, receiving the same volume

of the vehicle solution via oral gavage.

Experimental Workflow
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Caption: Experimental workflow for evaluating CCX140-B in hCCR2 KI db/db mice.

Sample Collection and Analysis
Urine Collection:

House mice individually in metabolic cages.
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Collect urine over a 24-hour period to determine the urinary albumin excretion rate

(UAER).

Alternatively, spot urine samples can be collected for the measurement of the urinary

albumin-to-creatinine ratio (ACR).[1]

Urine samples should be centrifuged to remove debris and stored at -80°C until analysis.

Blood Collection:

For fasting glucose and insulin measurements, fast the mice for a predetermined period

(e.g., 6 hours) before blood collection.

Collect blood via tail vein, saphenous vein, or terminal cardiac puncture.

For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge

at 4°C.

Store plasma samples at -80°C.

Biochemical Analysis:

Urinary Albumin: Measure using a mouse-specific albumin ELISA kit.

Urinary Creatinine: Measure using a commercially available creatinine assay kit.

Plasma Glucose: Measure using a standard glucose oxidase method.

Plasma Insulin: Measure using a mouse-specific insulin ELISA kit.

HOMA-IR Calculation: Calculate as [fasting insulin (μU/L) x fasting glucose (nmol/L)] /

22.5.

Histological Analysis
Tissue Preparation:

At the end of the treatment period, euthanize the mice.
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Perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4%

paraformaldehyde.

Excise the kidneys, fix them in 4% paraformaldehyde overnight, and then embed them in

paraffin.

Glomerular Hypertrophy:

Cut 3-5 µm sections and stain with Periodic acid-Schiff (PAS).

Capture images of glomeruli at a consistent magnification (e.g., 400x).

Measure the glomerular tuft area using image analysis software (e.g., ImageJ). Analyze a

sufficient number of glomeruli per kidney (e.g., 50-100) to ensure representative data.

Podocyte Density:

Perform immunohistochemistry on kidney sections using an antibody against a podocyte-

specific marker (e.g., Wilms' tumor 1, WT1).

Count the number of WT1-positive cells (podocytes) per glomerulus.

Calculate podocyte density as the number of podocytes per glomerular tuft area.

Conclusion
The CCR2 antagonist CCX140 has demonstrated significant therapeutic potential in preclinical

models of diabetic nephropathy. By blocking the infiltration of inflammatory macrophages into

the kidney, CCX140 treatment in hCCR2 KI db/db mice leads to a reduction in albuminuria,

preservation of glomerular structure, and improved glycemic control.[1][2] The protocols and

data presented here provide a framework for researchers to further investigate the role of

CCR2 antagonism in diabetic kidney disease and to evaluate novel therapeutic agents

targeting this pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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